molecular formula C16H21N3O4 B11014769 methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate

methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate

Cat. No.: B11014769
M. Wt: 319.36 g/mol
InChI Key: BOESIYGJVVIRSW-UHFFFAOYSA-N
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Description

Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate is a chemical compound with the molecular formula C16H21N3O4 and a molecular weight of 319.3556 This compound is known for its unique structure, which includes a quinoxaline ring, a hydroxy group, and a hexanoate ester

Preparation Methods

The synthesis of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate involves several steps. One common method includes the reaction of 3-hydroxyquinoxaline with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester. The reaction is typically carried out under anhydrous conditions and may require purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

methyl 6-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]hexanoate

InChI

InChI=1S/C16H21N3O4/c1-23-15(21)9-3-2-6-10-17-16(22)19-11-14(20)18-12-7-4-5-8-13(12)19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,22)(H,18,20)

InChI Key

BOESIYGJVVIRSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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